molecular formula C22H18ClNO B2942801 3-(1,1'-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide CAS No. 882083-87-6

3-(1,1'-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide

Cat. No.: B2942801
CAS No.: 882083-87-6
M. Wt: 347.84
InChI Key: GNRVPDUWXDJVNJ-XNTDXEJSSA-N
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Description

3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide is an organic compound that features a biphenyl group and a chlorobenzyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1’-Biphenyl)-4-YL-N-(4-bromobenzyl)acrylamide
  • 3-(1,1’-Biphenyl)-4-YL-N-(4-methylbenzyl)acrylamide
  • 3-(1,1’-Biphenyl)-4-YL-N-(4-fluorobenzyl)acrylamide

Uniqueness

3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO/c23-21-13-8-18(9-14-21)16-24-22(25)15-10-17-6-11-20(12-7-17)19-4-2-1-3-5-19/h1-15H,16H2,(H,24,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVPDUWXDJVNJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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